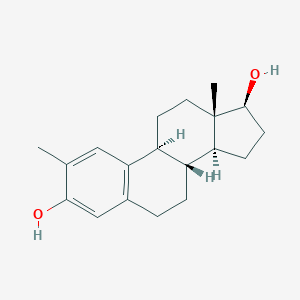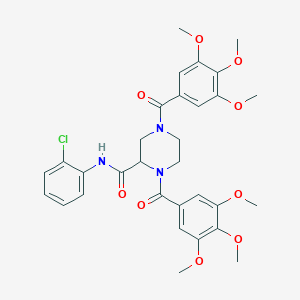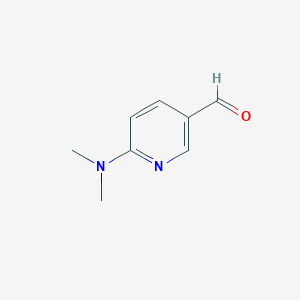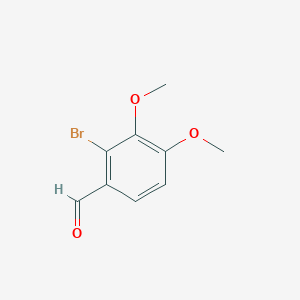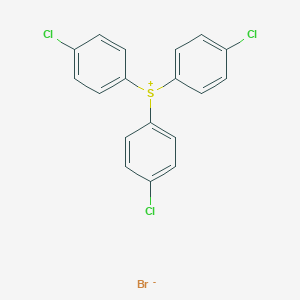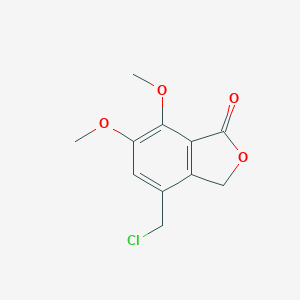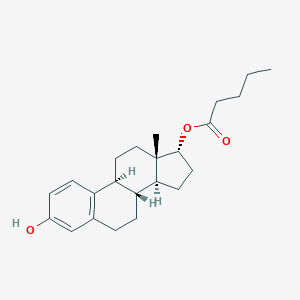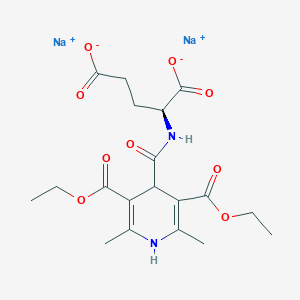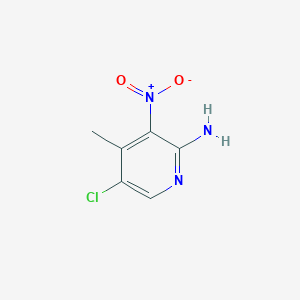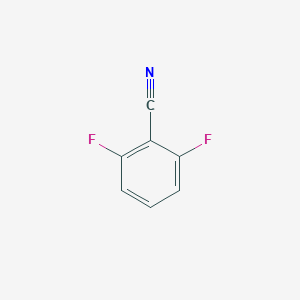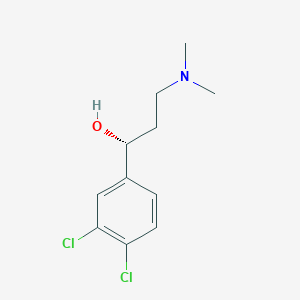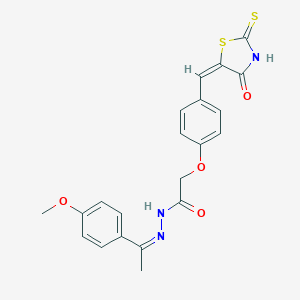
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide, also known as TTMH, is a compound that has been extensively studied in scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide is complex and not fully understood. However, studies have shown that Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide can induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by blocking the NF-κB signaling pathway. In addition, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to have anti-microbial properties by disrupting the bacterial cell membrane.
Efectos Bioquímicos Y Fisiológicos
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and disrupt the bacterial cell membrane. In vivo studies have shown that Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide. One area of interest is the development of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the development of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide-based pesticides for use in agriculture. Finally, there is potential for Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide to be used in environmental remediation efforts to remove heavy metals from contaminated soil and water.
Conclusion:
In conclusion, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide is a compound that has been extensively studied for its potential applications in various fields. Its anti-tumor, anti-inflammatory, and anti-microbial properties make it a promising candidate for the development of new drugs. Its insecticidal and fungicidal properties make it a potential alternative to traditional pesticides. And its potential to remove heavy metals from contaminated soil and water make it a promising tool for environmental remediation efforts. Further research is needed to fully understand the mechanism of action of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide and to explore its potential applications in these and other fields.
Métodos De Síntesis
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with 4-(bromomethyl)phenol. The final step involves the reaction of the intermediate product with acetic acid hydrazide. The synthesis of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide is a complex process that requires careful attention to detail to ensure high yields and purity.
Aplicaciones Científicas De Investigación
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs. In agriculture, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In environmental science, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide has been shown to have the potential to remove heavy metals from contaminated soil and water.
Propiedades
Número CAS |
139298-37-6 |
|---|---|
Nombre del producto |
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide |
Fórmula molecular |
C21H19N3O4S2 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H19N3O4S2/c1-13(15-5-9-16(27-2)10-6-15)23-24-19(25)12-28-17-7-3-14(4-8-17)11-18-20(26)22-21(29)30-18/h3-11H,12H2,1-2H3,(H,24,25)(H,22,26,29)/b18-11+,23-13- |
Clave InChI |
GXWPKSLBMHZUAE-UHFFFAOYSA-N |
SMILES isomérico |
C/C(=N/NC(=O)COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2)/C3=CC=C(C=C3)OC |
SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2)C3=CC=C(C=C3)OC |
SMILES canónico |
CC(=NNC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2)C3=CC=C(C=C3)OC |
Sinónimos |
N-[1-(4-methoxyphenyl)ethylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanyliden e-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



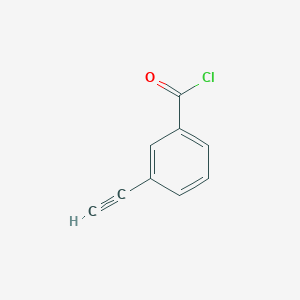
![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)
![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)
